molecular formula C11H8Cl2N2 B13878951 6-(2,5-Dichlorophenyl)pyridin-2-amine

6-(2,5-Dichlorophenyl)pyridin-2-amine

Cat. No.: B13878951
M. Wt: 239.10 g/mol
InChI Key: SPCFBRFXPIOMLN-UHFFFAOYSA-N
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Description

6-(2,5-Dichlorophenyl)pyridin-2-amine is a halogenated pyridine derivative featuring a dichlorophenyl substituent at the 6-position of the pyridine ring and an amino group at the 2-position. The 2,5-dichlorophenyl moiety is a critical pharmacophore in serine protease inhibitors, particularly for thrombin and Factor XIIa (FXIIa), as demonstrated in crystallographic studies . This substitution pattern optimizes interactions with the S1 pocket of proteases, enhancing inhibitory activity. The compound’s molecular formula is inferred as C₁₁H₈Cl₂N₂, with a molecular weight of 239.10 g/mol, calculated from analogous synthesis yields and structural data .

Properties

Molecular Formula

C11H8Cl2N2

Molecular Weight

239.10 g/mol

IUPAC Name

6-(2,5-dichlorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H8Cl2N2/c12-7-4-5-9(13)8(6-7)10-2-1-3-11(14)15-10/h1-6H,(H2,14,15)

InChI Key

SPCFBRFXPIOMLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Suzuki–Miyaura Cross-Coupling Reaction

One of the most effective and widely used methods for constructing the biaryl linkage in this compound is the Suzuki–Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples a halogenated pyridin-2-amine derivative with an arylboronic acid or ester.

  • Procedure Overview :

    • Starting materials: 2-amino-6-halopyridine (commonly bromo or chloro) and 2,5-dichlorophenylboronic acid.
    • Catalyst system: Pd-based catalysts such as Pd(PPh3)4 or Pd2(dba)3 with ligands like XantPhos.
    • Base: Potassium carbonate (K2CO3) or sodium tert-butoxide (t-BuONa).
    • Solvent: Toluene, acetonitrile/water mixtures, or DMF.
    • Conditions: Heating under nitrogen atmosphere at temperatures around 80–110 °C for 4–12 hours.
  • Example :
    A reported method involved stirring 2-amino-6-bromopyridine with 2,5-dichlorophenylboronic acid in the presence of Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq), and t-BuONa (2 eq) in toluene at 110 °C for 12 hours under nitrogen. The product was isolated after workup and chromatographic purification.

Parameter Typical Value/Condition
Catalyst Pd2(dba)3 (0.1 eq)
Ligand XantPhos (0.2 eq)
Base t-BuONa (2 eq) or K2CO3
Solvent Toluene or acetonitrile/water (1:1)
Temperature 80–110 °C
Reaction Time 4–12 hours
Atmosphere Nitrogen
Yield Moderate to high (50–80%)

Buchwald-Hartwig Amination

Buchwald-Hartwig amination is another palladium-catalyzed method that can be used to form C–N bonds, potentially applied to synthesize pyridin-2-amine derivatives with aryl substituents.

  • Procedure Overview :

    • Starting materials: 2,5-dichlorophenyl halides (bromo or chloro) and 2-aminopyridine derivatives.
    • Catalyst: Pd-based catalysts with ligands such as XantPhos or dppp.
    • Base: Sodium tert-butoxide or potassium carbonate.
    • Solvent: Toluene or DMF.
    • Conditions: Heating under inert atmosphere for several hours.
  • Notes :
    This method is less commonly reported for this exact compound but is a recognized approach for related N-arylpyridin-2-amine derivatives.

Detailed Preparation Method (Representative)

Synthesis via Suzuki–Miyaura Cross-Coupling

Step Reagents & Conditions Description
1 2-amino-6-bromopyridine (1 eq), 2,5-dichlorophenylboronic acid (1.2 eq), Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq), t-BuONa (2 eq), toluene, 110 °C, 12 h, N2 atmosphere Coupling reaction forming the C–C bond between pyridine and dichlorophenyl ring.
2 Workup: filtration, solvent removal, extraction with ethyl acetate, drying over MgSO4 Isolation of crude product.
3 Purification: silica gel column chromatography (ethyl acetate-hexane 1:1) Purification to afford pure this compound.
  • Yield : Typically ranges from 50% to 80% depending on scale and conditions.

Notes on Reaction Optimization

  • Use of XantPhos ligand significantly improves reaction rate and yield compared to other ligands such as dppp.
  • Base choice affects selectivity and yield; t-BuONa often provides better results than K2CO3 in nonpolar solvents.
  • Inert atmosphere (N2) is critical to avoid catalyst deactivation.
  • Reaction temperature and time need optimization to balance conversion and side reactions.

Comparative Table of Preparation Methods

Method Starting Materials Catalyst System Key Conditions Yield (%) Advantages Limitations
Suzuki–Miyaura Cross-Coupling 2-amino-6-halopyridine + 2,5-dichlorophenylboronic acid Pd2(dba)3 + XantPhos Toluene, 110 °C, 12 h, N2 50–80 High selectivity, scalable, mild conditions Requires expensive Pd catalyst and ligands
Buchwald-Hartwig Amination 2,5-dichlorophenyl halide + 2-aminopyridine Pd catalyst + phosphine ligands Toluene or DMF, 80–110 °C Moderate Effective C–N bond formation Less reported for this compound, moderate yields
Multi-step Functionalization 2,6-dichloropyridine derivatives Various Multi-step, varied Variable Access to complex derivatives Longer synthesis time, lower overall yield

Chemical Reactions Analysis

Types of Reactions: 6-(2,5-Dichlorophenyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products: The major products formed from these reactions include nitroso or nitro derivatives (oxidation), reduced amines (reduction), and various substituted derivatives (substitution).

Scientific Research Applications

6-(2,5-Dichlorophenyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Enzyme Inhibition

  • The 2,5-dichlorophenyl group in this compound is critical for FXIIa inhibition, achieving IC₅₀ values of ~10 μM . In contrast, the 2,3-dichlorophenyl isomer (5g) lacks comparable activity data, suggesting positional sensitivity in protease binding.

Halogen Effects on Physicochemical Properties

  • Bromine in 2,4-Dibromo-6-chloropyridin-3-amine introduces steric bulk (van der Waals radius: 1.85 Å vs. Cl: 1.75 Å), which may hinder target binding but improve lipophilicity .
  • Chlorine in this compound balances electronic effects (σ = 0.23) and moderate steric demand, optimizing protease inhibition .

Non-Halogenated Analogs

  • 6-Methyl-5-phenylpyridin-2-amine lacks halogens, resulting in lower molecular weight (184.24 g/mol) and reduced enzyme affinity, as seen in similar pyridine derivatives .

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